molecular formula C14H16N2O2 B555200 L-Threonine beta-naphthylamide CAS No. 729-25-9

L-Threonine beta-naphthylamide

Cat. No. B555200
CAS RN: 729-25-9
M. Wt: 244.29 g/mol
InChI Key: UJFAUIPJOQKLMK-RNCFNFMXSA-N
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Description

L-Threonine beta-naphthylamide (TbNA) is an amino acid derivative that has been widely used in scientific research for its ability to inhibit the activity of proteases. TbNA is a synthetic compound that is derived from the natural amino acid threonine. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of interesting properties that make it a valuable tool for researchers.

Scientific Research Applications

Enzyme Studies and Biochemical Applications

L-Threonine beta-naphthylamide, and its related compounds, have been extensively used in the study of various enzymes. For instance, it has been instrumental in exploring the properties and behaviors of enzymes in human tissues that hydrolyze L-leucyl-β-naphthylamide, revealing distinct patterns for different tissues (Smith & Rutenburg, 1966). Moreover, it has played a crucial role in developing colorimetric assays for enzymes like leucine aminopeptidase (Green, Tsou, Bressler, & Seligman, 1955) and in understanding serum aminopeptidases and their relation to conditions like hypertension (Nagatsu, Gillespie, George, Folk, & Glenner, 1965).

Metabolic Engineering and Industrial Applications

In metabolic engineering, L-threonine and its derivatives have been crucial in optimizing the production of this essential amino acid through microbial fermentation. Studies like those by Dong, Quinn, and Wang (2011) provide insights into the genetics and molecular mechanisms regulating L-threonine pathways in bacteria like Escherichia coli and Corynebacterium glutamicum, leading to the construction of genetically defined L-threonine-producing strains (Dong, Quinn, & Wang, 2011). Additionally, Liu et al. (2018) proposed a metabolic modification strategy to improve L-threonine production, addressing limitations such as cofactor availability and byproduct accumulation (Liu et al., 2018).

Histochemical and Analytical Uses

This compound analogs have also been utilized in histochemical studies. For example, their use in demonstrating leucine aminopeptidase in various tissues highlights their utility in understanding enzyme distribution and activity within different biological contexts (Nachlas, Crawford, & Seligman, 1957).

Enzymatic Synthesis and Organic Chemistry

In organic synthesis, enzymes like L-threonine aldolase, which use L-threonine as a substrate, facilitate the synthesis of complex β-hydroxy-α-amino acids, demonstrating the potential of these enzymes in biocatalysis and pharmaceutical applications (Vassilev, Uchiyama, Kajimoto, & Wong, 1995; Dückers, Baer, Simon, Gröger, & Hummel, 2010).

Mechanism of Action

Target of Action

L-Threonine beta-naphthylamide primarily targets L-Threonine Transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids . They play a key role in the biosynthesis of therapeutic natural products .

Mode of Action

This compound interacts with its target LTTAs to catalyze the trans-aldehyde reaction of L-threonine and an aldehyde, producing L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity . This interaction results in the formation of two new stereogenic centers in a catalytic step .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of β-hydroxy-α-amino acids . Threonine aldolases, which catalyze a reversible chemical reaction of cleavage of threonine into glycine and acetaldehyde, have been reported as biocatalysts using various aldehydes and glycine as substrates to generate useful β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-threonine, a related compound, is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the production of β-hydroxy-α-amino acids . These compounds have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, lysosomal damage can be induced by biologically active endogenous or exogenous agents such as silica, monosodium urate and oxalate crystals, misfolded protein fibrils, amyloids, l-leucyl-leucine methyl ester (LLOMe), and glycyl-l-phenylalanine 2-naphthylamide . These factors can potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)/t9-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFAUIPJOQKLMK-RNCFNFMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

729-25-9
Record name (2S,3R)-2-Amino-3-hydroxy-N-2-naphthalenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 729-25-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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